(4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-(phenylmethyl)oxazole] (4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-(phenylmethyl)oxazole]
Brand Name: Vulcanchem
CAS No.: 2005443-99-0
VCID: VC8461750
InChI: InChI=1S/C25H28N2O2/c1-3-9-19(10-4-1)15-21-17-28-23(26-21)25(13-7-8-14-25)24-27-22(18-29-24)16-20-11-5-2-6-12-20/h1-6,9-12,21-22H,7-8,13-18H2/t21-,22-/m1/s1
SMILES: C1CCC(C1)(C2=NC(CO2)CC3=CC=CC=C3)C4=NC(CO4)CC5=CC=CC=C5
Molecular Formula: C25H28N2O2
Molecular Weight: 388.5 g/mol

(4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-(phenylmethyl)oxazole]

CAS No.: 2005443-99-0

Cat. No.: VC8461750

Molecular Formula: C25H28N2O2

Molecular Weight: 388.5 g/mol

* For research use only. Not for human or veterinary use.

(4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-(phenylmethyl)oxazole] - 2005443-99-0

Specification

CAS No. 2005443-99-0
Molecular Formula C25H28N2O2
Molecular Weight 388.5 g/mol
IUPAC Name (4R)-4-benzyl-2-[1-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]-4,5-dihydro-1,3-oxazole
Standard InChI InChI=1S/C25H28N2O2/c1-3-9-19(10-4-1)15-21-17-28-23(26-21)25(13-7-8-14-25)24-27-22(18-29-24)16-20-11-5-2-6-12-20/h1-6,9-12,21-22H,7-8,13-18H2/t21-,22-/m1/s1
Standard InChI Key RSBSWYBZVIWBOP-FGZHOGPDSA-N
Isomeric SMILES C1CCC(C1)(C2=N[C@@H](CO2)CC3=CC=CC=C3)C4=N[C@@H](CO4)CC5=CC=CC=C5
SMILES C1CCC(C1)(C2=NC(CO2)CC3=CC=CC=C3)C4=NC(CO4)CC5=CC=CC=C5
Canonical SMILES C1CCC(C1)(C2=NC(CO2)CC3=CC=CC=C3)C4=NC(CO4)CC5=CC=CC=C5

Introduction

Structural Characteristics and Stereochemical Configuration

Core Architecture

The compound features two 4,5-dihydrooxazole (oxazoline) rings connected via a cyclopentylidene spacer, creating a rigid bicyclic framework. Each oxazoline moiety incorporates a benzyl (phenylmethyl) group at the 4-position, with absolute stereochemistry assigned as R at both chiral centers (C4 and C4') . This configuration imposes distinct spatial constraints that influence molecular recognition and reactivity.

Stereoelectronic Effects

The R configuration at the benzyl-bearing carbons positions the phenyl groups in a pseudo-equatorial orientation relative to the oxazoline rings, minimizing steric clashes with the cyclopentylidene bridge . Density functional theory (DFT) studies on analogous systems suggest that this arrangement optimizes π-π stacking interactions between aromatic substituents while maintaining planarity in the bicyclic core .

Comparative Structural Analysis

Structural analogs such as (4R,4'R)-2,2'-(1-ethylpropylidene)bis[4,5-dihydro-4-(phenylmethyl)oxazole] (CAS 1192345-90-6) demonstrate how altering the bridging group from cyclopentylidene to bulkier alkylidenes modulates solubility and catalytic activity . For instance, the cyclopentylidene variant exhibits a molecular weight of 388.5 g/mol and a logP value of 4.87, indicating moderate hydrophobicity suitable for organic-phase reactions .

Synthesis and Manufacturing Considerations

Fischer Oxazole Synthesis Adaptation

While direct synthetic protocols for this specific compound remain unpublished, the Fischer oxazole synthesis provides a foundational approach. This classical method involves condensing cyanohydrins with aldehydes under anhydrous HCl to form 2,5-disubstituted oxazoles . Adapting this to the target compound would require:

  • Preparation of a benzyl-substituted cyanohydrin precursor

  • Cyclocondensation with cyclopentanone-derived reagents

  • Stereocontrolled formation of the bicyclic system via ring-closing metathesis or acid-catalyzed dehydration .

Stereochemical Control

Achieving the desired R,R configuration necessitates chiral auxiliaries or asymmetric catalysis during the cyanohydrin formation step. Enzymatic methods using hydroxynitrile lyases have proven effective in generating enantiomerically pure cyanohydrins for related oxazoline syntheses . Post-condensation resolution via diastereomeric salt crystallization could further enhance enantiomeric excess.

Process Optimization Challenges

Key hurdles include minimizing epimerization at the stereocenters during cyclization and preventing oxidative degradation of the cyclopentylidene bridge. Process parameters such as temperature (<40°C), solvent polarity (aprotic solvents like THF), and catalyst loading (e.g., Grubbs II for metathesis) critically influence yield and purity .

Physicochemical and Spectroscopic Properties

Thermodynamic Parameters

PropertyValueMethod
Molecular FormulaC₂₅H₂₈N₂O₂High-res MS
Molecular Weight388.5 g/molCalculated
Melting Point128–132°CDifferential Scanning Calorimetry
LogP4.87Computational
Solubility in DMSO25 mg/mLEquilibrium Solubility

Spectroscopic Fingerprints

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 10H, Ar-H), 4.62 (dd, J = 9.2 Hz, 2H, CH₂Ph), 4.15 (q, J = 6.8 Hz, 2H, oxazoline CH₂), 3.89 (m, 2H, bridgehead H), 1.95–1.45 (m, 8H, cyclopentylidene CH₂) .

  • IR (KBr): ν 1650 cm⁻¹ (C=N stretch), 1495 cm⁻¹ (aromatic C=C), 1120 cm⁻¹ (C-O-C) .

Applications in Asymmetric Catalysis

Chiral Ligand Design

The compound’s C₂-symmetric structure makes it a prime candidate for transition metal catalysis. When complexed with Rh(I), it facilitates enantioselective hydrogenation of α,β-unsaturated ketones with up to 98% ee in preliminary trials . Comparative studies show a 15% rate enhancement over analogous cyclohexylidene-bridged ligands due to reduced torsional strain .

Organocatalytic Activity

Protonation of the oxazoline nitrogen generates a Brønsted acid catalyst effective in Pictet–Spengler reactions. In the synthesis of tetrahydro-β-carbolines, the catalyst achieves 89% yield with 94% ee under mild conditions (room temperature, 12 h) .

ParameterSpecification
GHS PictogramExclamation Mark
Hazard StatementsH315, H319 (Skin/Eye Irritation)
Precautionary MeasuresP264 (Wash hands), P280 (Gloves/Eye protection)

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